molecular formula C12H21NO4 B2998818 (1R,2S)-1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylcyclopropane-1-carboxylic acid CAS No. 168254-64-6

(1R,2S)-1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylcyclopropane-1-carboxylic acid

Cat. No.: B2998818
CAS No.: 168254-64-6
M. Wt: 243.303
InChI Key: IJBQVGBVDHATME-QPUJVOFHSA-N
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Description

(1R,2S)-1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylcyclopropane-1-carboxylic acid is a chiral compound with a cyclopropane ring The compound is notable for its unique structural features, including the presence of a tert-butyl group and a carboxylic acid functional group

Properties

IUPAC Name

(1R,2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-7(2)8-6-12(8,9(14)15)13-10(16)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,16)(H,14,15)/t8-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBQVGBVDHATME-QPUJVOFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC1(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C[C@@]1(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylcyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring or the tert-butyl group.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The compound can participate in substitution reactions, especially at the tert-butyl group or the amide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Products may include ketones, aldehydes, or carboxylic acids.

    Reduction: Products may include alcohols or aldehydes.

    Substitution: Products may include various substituted derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylcyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.

Biology

In biological research, the compound can be used to study enzyme interactions and metabolic pathways involving cyclopropane-containing compounds. Its structural features may also make it a candidate for studying protein-ligand interactions.

Medicine

In medicine, the compound’s potential therapeutic applications are explored, particularly in the development of new drugs. Its unique structure may impart specific biological activities, making it a candidate for drug discovery and development.

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its reactivity and structural features make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2S)-1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylcyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and processes. The tert-butyl group and carboxylic acid functional group play crucial roles in these interactions, affecting the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-methylcyclopropane-1-carboxylic acid
  • (1R,2S)-1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-ethylcyclopropane-1-carboxylic acid
  • (1R,2S)-1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-propylcyclopropane-1-carboxylic acid

Uniqueness

The uniqueness of (1R,2S)-1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylcyclopropane-1-carboxylic acid lies in its specific combination of functional groups and chiral centers. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, its specific structural features may result in different reactivity patterns and biological activities.

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